n n-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene
Description
N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene is a chemical compound known for its unique structure and properties It is a Schiff base derived from the condensation of 2,5-dihydroxybenzaldehyde and 1,2-diaminobenzene
Properties
IUPAC Name |
2-[[2-[(2,5-dihydroxyphenyl)methylideneamino]phenyl]iminomethyl]benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-15-5-7-19(25)13(9-15)11-21-17-3-1-2-4-18(17)22-12-14-10-16(24)6-8-20(14)26/h1-12,23-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSNBAFBEWRGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)O)O)N=CC3=C(C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reactants and Stoichiometry
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1,2-Diaminobenzene : Serves as the diamine backbone.
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2,5-Dihydroxybenzaldehyde : Provides the aldehyde groups for Schiff base formation.
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Molar Ratio : A 1:2 ratio of diamine to aldehyde ensures complete condensation.
Synthesis Methodology
Conventional Condensation Approach
The most widely reported method involves refluxing the reactants in a polar solvent (e.g., ethanol or methanol) with an acid catalyst. A typical procedure is outlined below:
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Reaction Setup :
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Dissolve 1,2-diaminobenzene (1.08 g, 10 mmol) in 50 mL of absolute ethanol.
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Add 2,5-dihydroxybenzaldehyde (2.76 g, 20 mmol) and 2–3 drops of glacial acetic acid.
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Reflux Conditions :
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Heat the mixture under reflux at 80°C for 4–6 hours.
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Workup :
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Cool the solution to room temperature, inducing precipitation.
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Filter the yellow solid and wash with cold ethanol.
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Purification :
Table 1: Optimization Parameters for Conventional Synthesis
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Ethanol | High solubility |
| Catalyst | Acetic acid (0.5% v/v) | Accelerates imine formation |
| Temperature | 80°C | Balances rate and decomposition |
| Reaction Time | 5 hours | >90% conversion |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A reported protocol includes:
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Mixing reactants in ethanol (1:2 molar ratio) with acetic acid.
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Irradiating at 100°C for 15–20 minutes.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond. Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity. The electron-donating hydroxyl groups on the aldehyde stabilize the intermediate through resonance.
Challenges and Solutions
Side Reactions
Purification Difficulties
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Low Solubility : The product is sparingly soluble in most organic solvents.
Analytical Characterization
Key techniques for verifying the product include:
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FT-IR :
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¹H NMR (DMSO-d₆) :
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Elemental Analysis :
Comparative Analysis of Methods
Table 2: Efficiency of Synthesis Techniques
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional Reflux | 5 h | 78% | 95% |
| Microwave-Assisted | 20 min | 88% | 97% |
Microwave synthesis offers superior efficiency but requires specialized equipment.
Applications in Coordination Chemistry
The ligand’s hydroxyl and imine groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic and antimicrobial properties .
Chemical Reactions Analysis
N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Applications
Coordination Chemistry:
N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene serves as an effective ligand in coordination chemistry. It forms stable complexes with transition metals, which can be utilized in catalysis and material science. For instance, nickel(II) complexes of this ligand have been studied for their electrocatalytic properties, particularly in the oxidation of methanol and other alcohols .
Table 1: Metal Complexes Formed with N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene
| Metal Ion | Complex Stability | Application |
|---|---|---|
| Ni(II) | High | Electrocatalysis |
| Cu(II) | Moderate | Catalytic reactions |
| Co(II) | High | Synthesis of organic compounds |
Biological Applications
Antioxidant Properties:
Research indicates that N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene exhibits significant antioxidant activity. Its ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.
Antimicrobial Activity:
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies show that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in pharmaceuticals and food preservation.
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound revealed a notable inhibition zone against Staphylococcus aureus and Escherichia coli when tested at varying concentrations. The results indicated a dose-dependent response, highlighting its potential as a natural antimicrobial agent .
Medical Applications
Drug Development:
N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene is being explored for its chelating properties in drug formulations. Its capacity to bind metal ions may enhance the bioavailability of certain drugs and reduce toxicity .
Potential in Cancer Research:
The compound's interaction with metal ions may also have implications in cancer research. By forming complexes that can target cancer cells selectively, it may contribute to the development of novel therapeutic agents .
Industrial Applications
Material Science:
In industrial settings, N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene is utilized in the synthesis of advanced materials such as polymers and coatings. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical properties .
Table 2: Industrial Uses of N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene
| Application Area | Description |
|---|---|
| Coatings | Used as a component for corrosion-resistant coatings |
| Polymers | Enhances mechanical properties in polymer blends |
| Catalysts | Acts as a ligand in catalytic processes |
Mechanism of Action
The mechanism of action of N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene involves its ability to form stable complexes with metal ions. The compound’s hydroxyl and imine groups can coordinate with metal ions, leading to the formation of chelates. These chelates can exhibit various biological and chemical activities, depending on the metal ion involved and the specific application .
Comparison with Similar Compounds
N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene can be compared with other Schiff bases derived from similar aldehydes and diamines. Some similar compounds include:
N,N-Bis(2-hydroxybenzylidene)-1,2-diaminobenzene: This compound has similar coordination properties but lacks the additional hydroxyl groups present in N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene.
N,N-Bis(3,4-dihydroxybenzylidene)-1,2-diaminobenzene: This compound has hydroxyl groups in different positions, which can affect its chemical reactivity and coordination behavior.
Biological Activity
N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene (often referred to as DHS) is a compound recognized for its versatile applications in biological and chemical research. Its molecular formula is with a molecular weight of 348.36 g/mol. The compound is a derivative of salicylaldehyde and is structurally characterized by two hydroxyl groups and a central diamine moiety, which contributes to its reactivity and biological activity.
Antioxidant Properties
DHS exhibits significant antioxidant activity, primarily due to its phenolic hydroxyl groups. These groups enable the compound to scavenge free radicals effectively. The antioxidant capacity can be quantified using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). In studies, DHS demonstrated a notable ability to reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.
Anticancer Activity
Recent studies have highlighted the potential of DHS as an anticancer agent. For instance, research on its metal complexes has shown that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells. This dual action—both through direct cytotoxicity and oxidative stress induction—positions DHS as a candidate for further development in cancer therapeutics.
Enzyme Inhibition
DHS has also been investigated for its inhibitory effects on various enzymes. Notably, it acts as an inhibitor of tyrosinase, an enzyme involved in melanin production. This property can be leveraged in cosmetic applications aimed at reducing hyperpigmentation. The IC50 values for DHS in inhibiting tyrosinase activity indicate strong potential compared to standard inhibitors.
Table 1: Summary of Biological Activities of N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene
Electrocatalytic Applications
Another area of research involves the electrocatalytic properties of DHS complexes. Studies have shown that nickel(II) complexes with DHS can facilitate the electrocatalytic oxidation of methanol, highlighting its utility in energy applications such as fuel cells. This aspect opens avenues for exploring DHS in sustainable energy technologies.
Safety and Regulatory Information
According to regulatory assessments, N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene is not classified as hazardous under current regulations (EC No. 1272/2008). This safety profile enhances its attractiveness for both research and potential therapeutic applications.
Q & A
Basic: What are the recommended synthesis methods for N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene, and how can reaction yields be optimized?
Methodological Answer:
This compound is typically synthesized via Schiff base condensation, where 1,2-diaminobenzene reacts with 2,5-dihydroxybenzaldehyde under reflux in a polar aprotic solvent (e.g., ethanol or methanol). Key steps include:
- Maintaining a 2:1 molar ratio of aldehyde to diamine to favor bis-condensation.
- Using anhydrous conditions and catalytic acetic acid to drive imine formation.
- Purification via recrystallization (e.g., methanol/water mixtures) or column chromatography.
Characterization requires FT-IR (C=N stretch ~1600–1650 cm⁻¹), ¹H/¹³C NMR (imine proton at δ 8.3–8.5 ppm), and UV-Vis spectroscopy (π→π* transitions at ~300–400 nm) . Optimize yields by controlling temperature (60–80°C) and reaction time (12–24 hrs).
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Refer to Safety Data Sheets (SDS):
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2A irritation) .
- Ventilation : Use fume hoods or local exhaust to prevent inhalation of dust.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Combine multiple analytical techniques:
- Single-Crystal X-ray Diffraction (SCXRD) : Confirms planar geometry and dihedral angles between aromatic rings .
- Mass Spectrometry (HRMS) : Verify molecular ion peak at m/z 266.35 (C₁₆H₁₈N₄) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance ±0.3%).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .
Advanced: How can factorial design improve experimental efficiency in studying this compound’s photophysical properties?
Methodological Answer:
A 2³ factorial design evaluates three variables (e.g., solvent polarity, concentration, excitation wavelength) and their interactions:
- Factors : Solvent (DMF vs. ethanol), concentration (10⁻⁴ M vs. 10⁻⁵ M), λ_ex (350 nm vs. 400 nm).
- Response Variables : Fluorescence quantum yield (Φ_F), Stokes shift.
- Replication : Triplicate runs to assess reproducibility.
Statistical tools (ANOVA) identify significant factors. For instance, high solvent polarity may reduce Φ_F due to aggregation-caused quenching .
Advanced: How should researchers address contradictions in stability data across different studies?
Methodological Answer:
Contradictions often arise from methodological variability:
- Environmental Controls : Compare stability under inert (N₂) vs. ambient conditions. SDS notes instability with oxidizers; validate via cyclic voltammetry (redox peaks) .
- Analytical Consistency : Use standardized protocols for TGA (heating rate 10°C/min) and DSC.
- Statistical Reconciliation : Apply Tukey’s HSD test to identify outliers in degradation rates.
Publish raw data and experimental parameters to enable cross-study validation .
Advanced: What theoretical frameworks guide research on this compound’s metal-chelating behavior?
Methodological Answer:
Anchor studies to:
- Hard-Soft Acid-Base (HSAB) Theory : Predicts affinity for borderline metals (e.g., Cu²⁺, Fe³⁺) via O,N donor sites.
- Ligand Field Theory : Explains UV-Vis absorption shifts (d→d transitions) upon chelation.
- DFT Calculations : Model charge distribution (e.g., Mulliken charges on phenolic O atoms) to rationalize binding constants (log K) .
Advanced: What conditions destabilize this compound, and how can degradation be mitigated?
Methodological Answer:
Key destabilizers:
- Oxidizing Agents : Reacts with HNO₃/H₂O₂; confirmed via GC-MS detection of quinone byproducts.
- UV Light : Accelerates photodegradation; use amber vials and UV filters during experiments.
- Humidity : Hydrolyzes imine bonds; store with desiccants (silica gel) .
Mitigation strategies include encapsulation in mesoporous silica or coordination to redox-inert metals (e.g., Zn²⁺).
Advanced: How might this compound be applied in membrane-based separation technologies?
Methodological Answer:
Leverage its chelating properties:
- Ion-Selective Membranes : Incorporate into polymer matrices (e.g., PVDF) to separate transition metals (Cu²⁺/Ni²⁺) in wastewater.
- Supported Liquid Membranes (SLMs) : Dissolve in organic carriers (e.g., kerosene) for facilitated transport of rare-earth ions.
Optimize flux and selectivity using Response Surface Methodology (RSM) , varying pH (2–6), ligand concentration (0.1–1.0 mM), and membrane thickness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
